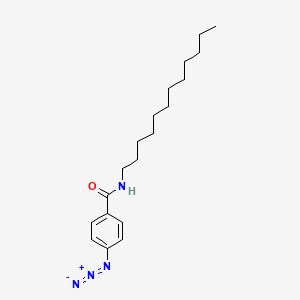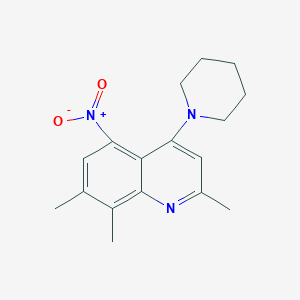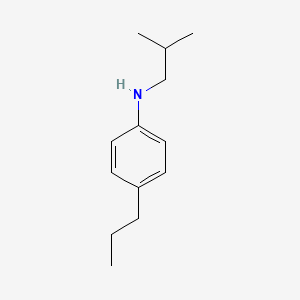![molecular formula C17H19N3O5 B12637465 N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide CAS No. 919772-52-4](/img/structure/B12637465.png)
N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminoethyl group, a methoxy group, and a nitrophenylmethoxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide typically involves multiple stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitrobenzamide derivatives, while reduction can produce amino-substituted benzamides .
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The aminoethyl group may facilitate binding to biological receptors, while the methoxy and nitrophenylmethoxy groups can influence the compound’s overall activity and selectivity. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the methoxy and nitrophenylmethoxy groups, resulting in different chemical properties and applications.
N-(2-Aminoethyl)-4-(diethylamino)benzamide: Contains a diethylamino group instead of the methoxy and nitrophenylmethoxy groups, leading to variations in biological activity.
Uniqueness
Its structural complexity allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
919772-52-4 |
|---|---|
Molekularformel |
C17H19N3O5 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide |
InChI |
InChI=1S/C17H19N3O5/c1-24-16-10-14(6-7-15(16)17(21)19-9-8-18)25-11-12-2-4-13(5-3-12)20(22)23/h2-7,10H,8-9,11,18H2,1H3,(H,19,21) |
InChI-Schlüssel |
YRVAYWXXJNIDIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)

![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)







![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)

